molecular formula C24H22N4O2S B2983860 N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 898442-17-6

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2983860
CAS No.: 898442-17-6
M. Wt: 430.53
InChI Key: QHUNZSKMLSPETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a phenyl group substituted with a pyridazine ring. The pyridazine moiety is further modified with a pyrrolidin-1-yl substituent at the 6-position.

Properties

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-31(30,22-11-10-18-6-1-2-7-19(18)17-22)27-21-9-5-8-20(16-21)23-12-13-24(26-25-23)28-14-3-4-15-28/h1-2,5-13,16-17,27H,3-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNZSKMLSPETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a pyridazine ring and a sulfonamide group attached to a naphthalene moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-naphthalene-2-sulfonamide
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 354.43 g/mol
CAS Number 904825-90-7

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to modulate enzyme activity, potentially leading to inhibition or activation of various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating related compounds showed moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for certain derivatives .

Anticancer Activity

This compound has also been studied for its potential anticancer effects. In cellular assays, it demonstrated cytotoxicity against cancer cell lines, suggesting that it may induce apoptosis through mechanisms involving the modulation of signaling pathways relevant to cancer progression .

Study on Anticancer Activity

A notable study assessed the anticancer potential of a series of pyridazine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer models, with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 value of 53 nM against p38 MAPK, a target involved in inflammatory responses and cancer progression .

Evaluation of Antimicrobial Effects

Another investigation focused on the antimicrobial properties of similar sulfonamide compounds. These studies revealed that modifications to the pyridazine ring significantly influenced antimicrobial potency. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values indicating effective inhibition at concentrations below 100 μg/mL .

Scientific Research Applications

Based on the search results, information on the specific compound "N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide" is limited. However, a closely related compound, N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Registry Number 904825-90-7), has some documented applications. The search results also contain information for other similar compounds, such as G620-0283 Screening compound: N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide .

Here's what is known about the applications of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and related compounds:

Scientific Research Applications

N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has potential applications in various scientific fields:

  • Chemistry: It can serve as a building block in synthesizing complex molecules.
  • Biology: It can be studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: It can be investigated as a potential therapeutic agent for treating various diseases.
  • Industry: It can be utilized to develop new materials and chemical processes.

Biological Activities

The biological activity of N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is attributed to its interaction with enzymes and receptors. The sulfonamide group can inhibit carbonic anhydrase and other enzymes, while the pyridazine and pyrrolidine components may modulate receptor activity. Research suggests that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Similar sulfonamide derivatives have shown effectiveness against bacterial strains like Streptococcus pyogenes and Moraxella catarrhalis.
  • Anti-inflammatory Effects: Sulfonamides often demonstrate anti-inflammatory properties by inhibiting pathways involved in inflammation, potentially affecting cytokine production.
  • Antitumor Potential: Compounds with similar structures have been evaluated for their anticancer properties. Studies on related pyridazine derivatives have indicated inhibitory effects on cancer cell lines.

Properties

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

The following compounds share key structural motifs with N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, enabling a comparative analysis of substituent effects and molecular properties.

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 921793-23-9)

  • Molecular Formula : C₂₁H₂₁N₃O₄S₂
  • Molecular Weight : 443.5
  • Key Structural Differences: Pyridazine Substituent: A methylsulfonyl (-SO₂CH₃) group replaces the pyrrolidin-1-yl group at the pyridazine 6-position. Naphthalene Modification: The naphthalene ring is partially hydrogenated (5,6,7,8-tetrahydro), reducing aromaticity and increasing lipophilicity compared to the fully aromatic naphthalene in the target compound.
  • Implications : The methylsulfonyl group may enhance solubility in polar solvents, while the tetrahydronaphthalene core could improve membrane permeability.

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide (CAS 1021108-65-5)

  • Molecular Formula : C₂₁H₁₈N₄O₃S
  • Molecular Weight : 406.5
  • Key Structural Differences: Pyridazine Substituents: Contains a 6-oxo group and a pyridin-4-yl substituent at the pyridazine 3-position. Linker: An ethyl chain connects the sulfonamide to the pyridazine ring, increasing conformational flexibility compared to the direct phenyl linkage in the target compound.
  • Implications : The oxo group may enhance interactions with polar residues in binding pockets, and the ethyl linker could reduce steric hindrance.

Structural and Functional Implications

The table below summarizes critical differences:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
This compound Not available C₂₅H₂₃N₄O₂S ~453.5* Pyrrolidin-1-yl (basic amine), aromatic naphthalene
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 921793-23-9 C₂₁H₂₁N₃O₄S₂ 443.5 Methylsulfonyl (electron-withdrawing), tetrahydronaphthalene
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide 1021108-65-5 C₂₁H₁₈N₄O₃S 406.5 6-oxo, pyridin-4-yl, ethyl linker

*Estimated based on molecular formula.

  • Pyrrolidin-1-yl vs. Methylsulfonyl: The pyrrolidine substituent in the target compound is a cyclic secondary amine, which may enhance basicity and hydrogen-bond donor capacity compared to the methylsulfonyl group’s electronegative properties .
  • Aromatic vs. Hydrogenated Naphthalene : The fully aromatic naphthalene in the target compound likely increases π-π stacking interactions compared to the saturated tetrahydronaphthalene derivative .
  • Linker Flexibility : The ethyl linker in CAS 1021108-65-5 may confer greater adaptability in binding to targets with deep pockets, whereas the rigid phenyl linkage in the target compound could favor selectivity .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

Pyridazine Ring Formation : Cyclocondensation of diketones with hydrazines to form the pyridazine core .

Pyrrolidine Substitution : Nucleophilic aromatic substitution (SNAr) at the pyridazine C6 position using pyrrolidine under basic conditions (e.g., K2CO3 in DMF) .

Sulfonamide Coupling : Reaction of naphthalene-2-sulfonyl chloride with the aniline intermediate (3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenylamine) in the presence of a base like pyridine .
Critical Considerations :

  • Purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the final product.
  • Monitor regioselectivity during SNAr using LC-MS to avoid byproducts .

Advanced Structural Elucidation

Q. Q2. How can conflicting crystallographic and NMR data for this compound be resolved?

Methodological Answer :

  • X-ray Crystallography : Use ORTEP-3 for Windows to refine crystal structures and resolve ambiguities in bond angles or torsional conformations . For example, confirm the planar geometry of the pyridazine ring and sulfonamide linkage.
  • Dynamic NMR : If rotational barriers in the sulfonamide group cause signal splitting, perform variable-temperature NMR (e.g., 298–343 K) to assess energy barriers .
  • Cross-Validation : Compare computational models (DFT-optimized geometries) with experimental data to reconcile discrepancies .

Basic Physicochemical Profiling

Q. Q3. What experimental protocols are recommended for determining solubility and logP?

Methodological Answer :

  • Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification. For example, dissolve 1 mg in 1 mL solvent, centrifuge, and analyze supernatant .
  • logP : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) calibrated with standards. Calculate using the equation: logP = log([Retention time] × calibration slope) .
    Data Table :
ParameterValueMethodReference
logP2.6HPLC
H-bond Donors1Calculated
Topological PSA87.5 ŲMolinspiration

Advanced Mechanistic Studies

Q. Q4. How can researchers identify the biological target of this compound and validate its inhibitory activity?

Methodological Answer :

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on Sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
    • Docking Studies : Use AutoDock Vina to screen against enzymes with pyridazine-binding pockets (e.g., glutaminase (GLS)) .
  • Validation :
    • Enzymatic Assays : Measure IC50 using a glutaminase activity assay (e.g., glutamate production via NADH-coupled reaction) .
    • Cellular Models : Test in cancer cell lines (e.g., HeLa) under glutamine-depleted conditions to assess growth inhibition .

Basic Safety and Handling

Q. Q5. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store at 2–8°C in amber vials under argon to prevent degradation .
  • Toxicity Assessment : Conduct acute toxicity testing in zebrafish embryos (LC50 determination) as a preliminary in vivo model .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported IC50 values across studies?

Methodological Answer :

  • Standardize Assay Conditions :
    • Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and enzyme sources (recombinant vs. cell lysate) .
    • Validate with a reference inhibitor (e.g., BPTES for GLS) in parallel experiments .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability or use meta-analysis tools (e.g., RevMan) to aggregate data .

Basic Analytical Method Development

Q. Q7. Which spectroscopic techniques are most effective for purity assessment?

Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm absence of regioisomers .
  • HRMS : Use ESI+ mode with internal calibration (e.g., NaTFA) for accurate mass verification (expected [M+H]+: ~463.18 Da) .
  • HPLC-DAD : Monitor at 254 nm (pyridazine absorbance) with a C18 column (90:10 acetonitrile/water, 1 mL/min) .

Advanced Pharmacokinetic Profiling

Q. Q8. What strategies improve the metabolic stability of this compound in preclinical models?

Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat), extract metabolites, and analyze via UPLC-QTOF .
  • Structural Optimization :
    • Introduce electron-withdrawing groups (e.g., -CF3) on the naphthalene ring to reduce CYP3A4-mediated oxidation .
    • Replace pyrrolidine with a morpholine moiety to enhance solubility and reduce hepatic clearance .

Basic Biological Activity Screening

Q. Q9. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer :

  • Cytotoxicity : MTT assay in cancer cell lines (72-hour exposure, IC50 calculation) .
  • Enzyme Inhibition : Fluorescence-based assay for target enzymes (e.g., GLS using glutamine-to-glutamate conversion) .
  • Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability .

Advanced Structural Modification

Q. Q10. How can regioselectivity challenges in modifying the pyridazine ring be overcome?

Methodological Answer :

  • Directing Groups : Introduce a temporary nitro group at C4 to direct electrophilic substitution to C5 .
  • Transition Metal Catalysis : Use Pd-catalyzed C-H activation for selective functionalization (e.g., Suzuki coupling at C3) .
  • Computational Guidance : Perform Fukui function analysis to predict reactive sites for electrophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.